molecular formula C9H9ClF3N B1406205 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1509884-10-9

1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1406205
CAS No.: 1509884-10-9
M. Wt: 223.62 g/mol
InChI Key: YSHBRTKBMMJIMW-UHFFFAOYSA-N
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Description

“1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C9H9ClF3N. It has a molecular weight of 223.62 . The compound is also known as 1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “this compound”, has been explored in various studies . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 223.62 . More detailed properties such as boiling point, density, and pKa would require further experimental studies .

Scientific Research Applications

1. Polymer Research and Material Science

A study by Chung, Tzu, and Hsiao (2006) discusses the synthesis of fluorinated polyimides using a novel trifluoromethyl-substituted bis(ether amine) monomer, leading to highly soluble, transparent, low-colored, and tough films. These polyimides exhibit high thermal stability and low dielectric constants, making them potentially valuable in material science applications.

2. Synthesis of Antimicrobial Compounds

Research by Vora and Vyas (2019) focuses on the synthesis of novel compound series with antimicrobial properties. They utilized (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one in their synthesis process, demonstrating the potential of 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine derivatives in developing new antimicrobial agents.

3. Novel Imidazo[1,2-a]pyrimidine Compounds

Liu (2013) conducted research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds using 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine, a compound related to this compound. This work contributes to the field of organic chemistry and compound synthesis (Liu, 2013).

4. Catalysis in Chemical Synthesis

A study by Wang, Lu, and Ishihara (2018) discusses the use of 2,4-Bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines. This highlights the role of trifluoromethyl-substituted compounds in facilitating efficient catalytic processes in organic synthesis.

5. Applications in Antitumor Activity

Ji et al. (2018) synthesized a compound with distinct inhibitory capacity against cancer cell lines, utilizing a derivative related to this compound. This research demonstrates the potential of such compounds in developing antitumor agents (Ji et al., 2018).

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHBRTKBMMJIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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